molecular formula C21H20FN3O B2825005 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034578-84-0

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2825005
CAS No.: 2034578-84-0
M. Wt: 349.409
InChI Key: BPVMQSAZWORDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a propanamide derivative featuring a bipyridine scaffold linked to a 4-fluoro-3-methylphenyl group.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-12-16(2-4-19(15)22)3-5-21(26)25-14-17-6-11-24-20(13-17)18-7-9-23-10-8-18/h2,4,6-13H,3,5,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVMQSAZWORDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves a multi-step process. Initially, the bipyridine core is formed through coupling reactions, such as the Ullmann coupling. Subsequently, the introduction of the substituted phenyl group is achieved via Friedel-Crafts acylation. Finally, amide formation is facilitated by using reagents like carbodiimides.

  • Industrial Production Methods: : On an industrial scale, the compound is produced using optimized catalytic conditions to improve yield and purity. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Differentiators and Implications

  • Fluorination : The 4-fluoro-3-methylphenyl group balances lipophilicity and metabolic resistance, akin to bicalutamide’s 4-fluorophenylsulfonyl group but without sulfonyl’s steric bulk .
  • Pharmacological Targets : While analogs like APOL1 inhibitors or antiandrogens have defined mechanisms, the target compound’s activity remains speculative but could align with kinase or epigenetic targets due to bipyridine’s prevalence in such inhibitors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide, and what parameters critically influence reaction yield?

  • Methodology : Begin with a condensation reaction between 2,4'-bipyridine and 3-(4-fluoro-3-methylphenyl)propanamide precursors under acidic conditions. Optimize temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Use catalysts like p-toluenesulfonic acid to enhance efficiency. Monitor intermediates via TLC or HPLC-MS for purity .
  • Critical Parameters : Reaction time (24–48 hours), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity ≥95% .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and ¹H/¹³C NMR (DMSO-d6 or CDCl₃) to confirm bipyridine and fluorophenyl proton environments .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemistry and intermolecular interactions .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Receptor Binding : Use fluorescence polarization assays to assess affinity for targets like formyl peptide receptors (FPRs) or cytochrome P450 isoforms (e.g., CYP3A4) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48–72 hours, IC₅₀ calculation) .
  • Immune Modulation : Evaluate TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assay systems?

  • Methodology :

  • Assay Standardization : Compare results under identical conditions (e.g., cell density, serum concentration).
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions.
  • Metabolite Analysis : Employ LC-MS to detect active/inactive metabolites in hepatic microsomes .
    • Example : Discrepancies in CYP3A4 inhibition may arise from metabolite interference; validate using recombinant enzyme assays .

Q. What computational approaches are effective for studying target interactions, such as with CYP3A4?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CYP3A4’s active site (PDB: 8EWS). Focus on bipyridine-iron coordination and fluorophenyl hydrophobic pockets .
  • MD Simulations : Run 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability .
  • QSAR Modeling : Corporate substituent effects (e.g., fluoro vs. methyl groups) to predict activity cliffs .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions .
  • Metabolic Stability : Introduce deuterium at labile positions or modify the bipyridine scaffold to reduce CYP-mediated oxidation .
  • BBB Penetration : Calculate logP/logD values (target 2–3) and use PAMPA-BBB assays .

Q. How can target engagement be validated in complex cellular models?

  • Methodology :

  • Chemical Probes : Synthesize a fluorescent derivative (e.g., BODIPY-labeled) for confocal imaging of intracellular localization .
  • Competitive Binding : Use CETSA (Cellular Thermal Shift Assay) to confirm target stabilization in lysates .
  • CRISPR Knockout : Validate activity loss in FPR1/FPR2-knockout cell lines .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Catalyst Optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and minimize racemization .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.